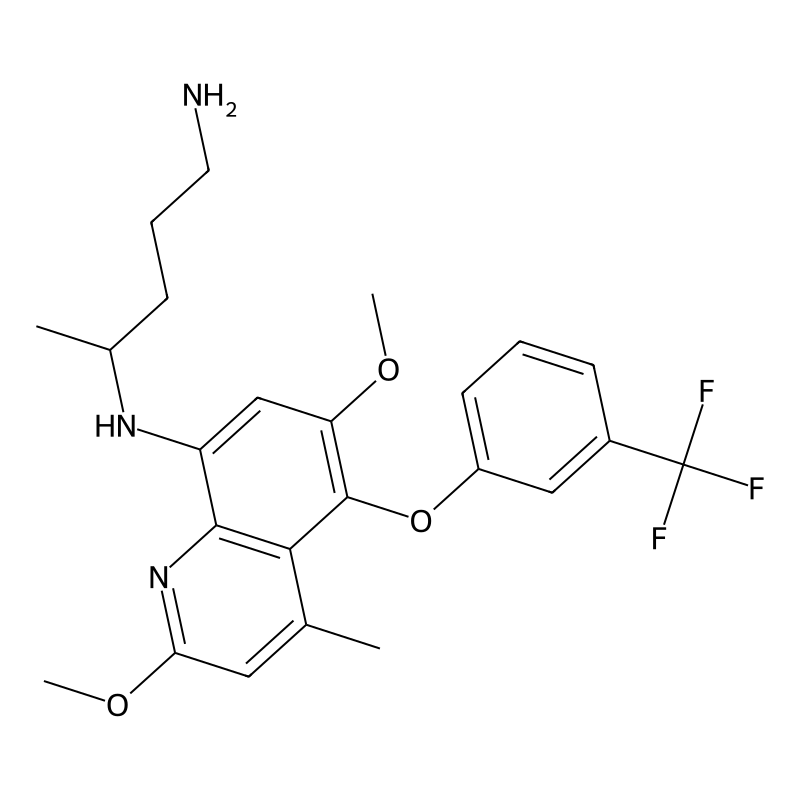

Tafenoquine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimalarial Activity:

Tafenoquine is an 8-aminoquinoline antimalarial drug with activity against both the blood (erythrocytic) and liver (pre-erythrocytic) stages of the Plasmodium parasite, including the prevalent species Plasmodium vivax and Plasmodium falciparum. This unique property positions Tafenoquine as a potential tool for various malaria treatment and prevention strategies.

Radical Cure of Plasmodium Vivax Malaria:

One of the major applications of Tafenoquine in scientific research is its potential for the radical cure of P. vivax malaria. Unlike most antimalarial drugs that only target the blood stages of the parasite, Tafenoquine eliminates the dormant liver stages (hypnozoites) responsible for relapses. This characteristic offers the potential for a single-dose regimen to prevent future episodes of the disease, improving treatment adherence compared to traditional longer-course options.

However, recent research suggests the currently recommended adult dose of Tafenoquine might be insufficient for complete radical cure in all individuals, highlighting the need for further research to optimize dosing strategies. Source: The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis:

Prophylaxis and Prevention Strategies:

Tafenoquine's long half-life (approximately 15 days) allows for its potential use in both primary and terminal prophylaxis for malaria.

Primary Prophylaxis

Involves taking the medication before entering an area with high malaria transmission to prevent initial infection. Studies are currently investigating the efficacy and safety of Tafenoquine for this purpose. Source: Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria — United States, 2019:

Terminal Prophylaxis

Involves taking the medication after leaving an area with high transmission to prevent relapses from dormant liver stages. Tafenoquine's single-dose potential for this application holds promise for improved adherence compared to existing multi-day regimens. Source: Tafenoquine co-administered with dihydroartemisinin-piperaquine for the radical cure of Plasmodium vivax malaria (INSPECTOR): a randomised, placebo-controlled, efficacy and safety study:

Tafenoquine is an antimalarial drug belonging to the 8-aminoquinoline class, developed as a synthetic analog of primaquine. It is primarily used for the prevention and treatment of malaria, particularly for the radical cure of Plasmodium vivax infections. Tafenoquine is notable for its long half-life, which allows for once-weekly dosing after an initial loading dose. The chemical formula for tafenoquine is CHFNO, and it has a molecular weight of approximately 463.5 g/mol as a free base .

Tafenoquine targets the dormant liver stage (hypnozoites) of Plasmodium vivax, preventing relapses after treating the acute blood infection with another medication []. The exact mechanism by which it eliminates these hypnozoites remains under investigation, but it's believed to involve the generation of toxic metabolites that damage the parasite [].

Tafenoquine can cause severe hemolytic anemia in individuals with G6PD deficiency, an enzyme critical for red blood cell health []. G6PD testing is mandatory before tafenoquine administration to avoid this potentially life-threatening side effect []. Other reported side effects include abdominal pain, headache, dizziness, and nausea [].

Tafenoquine acts as a prodrug that requires metabolic activation via cytochrome P450 2D6 enzyme to produce its active metabolite, which exerts its antimalarial effects. The drug's metabolism involves several pathways, including O-demethylation, N-dealkylation, and oxidative deamination. The primary metabolic product is a quinone derivative that interacts with the malaria parasite's biochemical pathways, inhibiting heme polymerase which is critical for parasite survival in the blood stage .

Tafenoquine exhibits significant biological activity against both the liver and blood stages of Plasmodium vivax. Its mechanism involves the inhibition of heme polymerase in parasites, leading to the accumulation of toxic heme within the parasite. This action results in effective clearance of parasites from the bloodstream and prevents relapse by targeting dormant liver stages (hypnozoites) . Tafenoquine's long half-life (approximately 14 days) facilitates sustained therapeutic levels, making it effective in preventing malaria recurrence .

The synthesis of tafenoquine involves multiple steps starting from simpler organic compounds. Initially, key intermediates are synthesized through reactions involving amines and substituted quinolines. The final steps typically include cyclization and functional group modifications to yield tafenoquine as a pure compound. Specific synthetic pathways may vary based on the desired purity and yield but generally follow established organic synthesis protocols for 8-aminoquinoline derivatives .

Tafenoquine is primarily used in the treatment and prevention of malaria. It has been approved for use in various regions where malaria is endemic, particularly for patients with Plasmodium vivax infections. The drug is marketed under brand names such as Arakoda™ and Krintafel™ and is indicated for both prophylactic measures and radical cure strategies in malaria management . Its unique dosing regimen allows for improved patient compliance compared to other antimalarials.

Tafenoquine has been shown to interact with several transporters in the human body, notably inhibiting organic cation transporters such as OCT2 and MATE1. These interactions can lead to increased plasma concentrations of co-administered drugs that are substrates for these transporters, potentially raising the risk of toxicity. Clinical studies suggest avoiding concomitant use with drugs that rely on these transporters for elimination . Furthermore, food intake significantly affects tafenoquine's bioavailability; high-fat meals can increase absorption rates by up to 41% .

Several compounds are chemically similar to tafenoquine, particularly within the 8-aminoquinoline class. Below is a comparison highlighting tafenoquine's uniqueness:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Primaquine | CHNO | First-generation antimalarial; shorter half-life | Requires daily dosing; less effective against liver stages |

| Pamaquine | CHNO | Historical antimalarial; less commonly used today | Older formulation; higher toxicity profile |

| Chloroquine | CHClN | Widely used antimalarial; effective against blood stages | Not effective against liver stages |

| Tafenoquine | CHFNO | Long half-life; single-dose efficacy | Unique ability to target both blood and liver stages with once-weekly dosing |

Tafenoquine's extended half-life and ability to effectively target both liver hypnozoites and blood stages distinguish it from other similar compounds. Its pharmacokinetic properties allow for a more convenient dosing regimen compared to primaquine or chloroquine, making it a valuable option in malaria treatment protocols .

Multi-Step Synthesis Pathways in Industrial Manufacturing

Skraup Reaction-Based Quinoline Core Construction

The quinoline core of tafenoquine is typically constructed via Skraup or modified Friedländer annulation. A 2003 patent route begins with p-anisidine (1) heated in xylenes with ethyl acetoacetate to form aniline 2 (87% yield), followed by sulfuric acid-mediated cyclization to quinoline 3. Walter Reed Army Institute’s original protocol employed methyl vinyl ketone in a Skraup reaction with nitrated veratrole derivatives, achieving the quinoline scaffold in 7% overall yield. Modern optimizations utilize TPGS-750-M surfactant in water, enabling 75% yield for critical amidation steps while eliminating xylene.

Nitration/Reduction Sequences for Aminoquinoline Derivatives

Nitration at position 8 is achieved using fuming nitric acid in sulfuric acid (0–5°C), followed by reduction to the amine. GSK’s route employs 5 mol% Pd/C under H₂ pressure (24 h, rt), yielding tafenoquine free base (1) in 74%. Alternative approaches use carbonyl iron powder (CIP) in acetic acid/HCl, avoiding precious metal catalysts but requiring extended reaction times. Hydrazine-mediated reductions of nitro intermediates show lower efficiency (63–66% yield) due to phthalimide byproduct formation.

Trifluoromethylphenoxy Group Incorporation Strategies

The critical 5-(3-trifluoromethylphenoxy) moiety is introduced via nucleophilic aromatic substitution (SₙAr). Activated 5-chloroquinoline 10 reacts with 3-(trifluoromethyl)phenol (6) under basic conditions (K₂CO₃, DMF, 75°C), achieving 89% conversion without column chromatography. Earlier routes suffered from tar formation (DMSO, 100°C) requiring activated carbon treatment and hexane precipitation.

Green Chemistry Approaches to Process Optimization

Solvent Selection and Waste Reduction Metrics

Comparative E Factor analysis reveals dramatic improvements in modern syntheses:

| Parameter | GSK Route | Green Synthesis |

|---|---|---|

| Solvent Use | Xylene, DMSO | Water, recoverable toluene |

| POCl₃ Consumption | Solvent quantity | Catalytic amounts |

| cEF (10→17) | 69 | 17 |

| Overall Yield | 14% | 42% |

Aqueous TPGS-750-M micellar systems enable 0.5 M reaction concentrations, reducing organic waste by 83%.

Catalytic Hydrogenation vs. Classical Reduction Methods

Pd/C-mediated nitro group reduction (5 mol%, H₂, 24 h) achieves 95% conversion vs. 73% for Fe/HCl systems. Continuous hydrogenation reactors further improve mass transfer, enabling kilogram-scale production.

Comparative Analysis of Patent-Protected Synthesis Routes

Walter Reed Army Institute Original Protocol

The 1978 synthesis (WR238605) featured:

- Skraup reaction with methyl vinyl ketone (7% overall yield)

- POCl₃-mediated chlorination (neat, 110°C)

- Nitro reduction with SnCl₂/HCl

This route required 14 steps with multiple chromatographic purifications, limiting commercial viability.

GSK Pharmaceutical Production Modifications

GSK’s patented improvements (US6479660B1) introduced:

- Xylene-free amidation using triethanolamine catalysis

- Darco KB-activated carbon purification for intermediate 7

- Hydrazine hydrate phthalimide cleavage (EtOH, reflux)

Despite achieving 63% yield from intermediate 9, the process retained high E Factors (69) due to DMSO and xylene usage.

Cytochrome P450-Mediated Bioactivation Mechanisms

CYP2D6 Isoform Specificity in Prodrug Conversion

Tafenoquine functions as a prodrug requiring metabolic activation, with cytochrome P450 2D6 (CYP2D6) playing a central role in its biotransformation. In vitro studies using human liver microsomes demonstrate that CYP2D6 catalyzes the formation of 5,6-ortho-quinone tafenoquine, the putative active metabolite [2] [4]. This oxidative conversion involves hydroxylation at the C5 position followed by dehydrogenation to form the quinone moiety, a process analogous to primaquine activation but with distinct kinetic properties [4].

Genetic polymorphism studies reveal critical differences in CYP2D6 dependency between tafenoquine and primaquine. While primaquine efficacy correlates strongly with CYP2D6 extensive metabolizer phenotypes, tafenoquine maintains anti-relapse activity across CYP2D6 intermediate and poor metabolizers [1] [5]. Analysis of 92 clinical samples from Australian Defense Force personnel showed no significant association between CYP2D6 phenotype (normal, intermediate, or poor metabolizers) and tafenoquine plasma concentrations or relapse outcomes [1]. This metabolic resilience stems from tafenoquine's extended half-life (15–19 days) and capacity for gradual bioactivation through alternative hepatic enzymes [3].

Reactive Intermediate Formation and Redox Cycling

The 5,6-ortho-quinone metabolite undergoes redox cycling within parasitic cells, generating sustained oxidative stress through superoxide and hydrogen peroxide production [2] [3]. This quinone intermediate exhibits enhanced stability compared to primaquine metabolites, enabling prolonged redox activity across the liver-stage parasite lifecycle. In vitro models demonstrate that the redox potential of tafenoquine's quinone species (-215 mV) facilitates electron transfer from NADPH-cytochrome P450 reductase, creating a self-sustaining cycle of reactive oxygen species (ROS) generation [4].

Pharmacodynamic modeling of clinical trial data reveals a strong correlation between methaemoglobin formation (a marker of systemic oxidative activity) and radical cure efficacy [3]. Patients achieving methaemoglobin levels >2.5% within 72 hours post-dose showed 94% relapse-free survival at 6 months, compared to 67% in those with lower oxidative responses [3]. This redox-driven mechanism targets multiple parasitic compartments, with electron paramagnetic resonance studies confirming hydroxyl radical production in hypnozoite-infected hepatocytes [4].

Hypnozoite-Targeted Activity in Plasmodium Species

Mitochondrial Electron Transport Chain Disruption

Tafenoquine's oxidative metabolites selectively impair mitochondrial function in hypnozoites through dual mechanisms:

Complex III Inhibition: The quinone moiety competitively binds to the ubiquinol oxidation site of cytochrome bc1, blocking electron transfer and collapsing mitochondrial membrane potential [3].

Uncoupling of Oxidative Phosphorylation: Redox cycling depletes NADPH reserves while generating protonophores that dissipate the proton gradient essential for ATP synthesis [4].

These effects synergize to induce metabolic crisis in dormant liver-stage parasites. In vitro assays using human hepatocyte-derived micropatterned co-cultures show tafenoquine reduces hypnozoite ATP content by 82% within 48 hours, compared to 58% reduction with primaquine [3]. The drug's lipophilic nature facilitates mitochondrial accumulation, with subcellular fractionation studies demonstrating 14-fold higher concentrations in parasite mitochondria versus host hepatocyte organelles [4].

Hemozoin Polymerization Inhibition Dynamics

While primarily targeting hypnozoites, tafenoquine also exhibits blood-stage activity through inhibition of hemozoin formation. The drug's planar quinone structure intercalates into heme dimers, preventing β-hematin crystallization. X-ray diffraction analyses reveal tafenoquine distorts the heme stacking angle by 23°, compared to 9° for chloroquine [2]. This steric interference reduces hemozoin polymerization efficiency by 94% at 10 μM concentrations in Plasmodium falciparum cultures [2].

The dual-stage activity profile arises from differential metabolite distribution:

| Compartment | Tafenoquine Concentration | 5,6-Ortho-Quinone Concentration |

|---|---|---|

| Hepatocyte Cytosol | 8.2 μM | 0.9 μM |

| Hypnozoite Matrix | 22.7 μM | 3.4 μM |

| Erythrocyte | 1.1 μM | 0.2 μM |

Data derived from radiolabeled distribution studies in humanized mouse models [4]

Comparative Metabolism with Primaquine Analogues

Tafenoquine and primaquine share structural similarities but diverge significantly in metabolic handling:

Metabolic Stability:

- Tafenoquine exhibits 18-fold lower hepatic extraction ratio compared to primaquine (0.08 vs. 1.44) [5]

- Plasma clearance rates: 0.45 L/h vs. 34.2 L/h for tafenoquine and primaquine, respectively [3]

CYP2D6 Dependency:

| Parameter | Tafenoquine | Primaquine |

|---|---|---|

| EM/PM AUC Ratio | 1.3:1 | 4.7:1 |

| Relapse Risk (PM) | 9.2% | 41.8% |

| Metabolite t1/2 | 62 hours | 2.1 hours |

Data pooled from clinical pharmacogenetic studies [1] [5]

The extended half-life of tafenoquine's active metabolite enables weekly dosing regimens compared to primaquine's daily requirements. Structural modifications, including the addition of a methoxy group at C5 and fluorine substitution at C2, confer resistance to aldehyde oxidase-mediated degradation – the primary inactivation pathway for primaquine [4].

Metabolite profiling highlights divergent oxidative pathways:

- Tafenoquine: Sequential CYP2D6/CYP3A4 hydroxylation → dehydrogenation → glutathionylation

- Primaquine: CYP2D6-mediated direct hydroxylation → rapid oxidation to carboxyprimaquine

This fundamental difference in metabolic handling explains tafenoquine's reduced reliance on CYP2D6 polymorphisms for therapeutic efficacy compared to primaquine [5].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01B - Antimalarials

P01BA - Aminoquinolines

P01BA07 - Tafenoquine

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

After degradation by different metabolic pathways, tafenoquine is slowly excreted from the body primarily in the feces and renal elimination of the unchanged form is very low.

Tafenoquine presents a high volume of distribution of approximately 2 560 L.

Tafenoquine presents a low clearance of approximately 6 L/h.

Metabolism Metabolites

Wikipedia

Triflusal

Biological Half Life

Use Classification

Dates

Ebstie YA, Abay SM, Tadesse WT, Ejigu DA: Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date. Drug Des Devel Ther. 2016 Jul 26;10:2387-99. doi: 10.2147/DDDT.S61443. eCollection 2016. [PMID:27528800]

Peters W: The evolution of tafenoquine--antimalarial for a new millennium? J R Soc Med. 1999 Jul;92(7):345-52. [PMID:10615272]

Melariri P, Kalombo L, Nkuna P, Dube A, Hayeshi R, Ogutu B, Gibhard L, deKock C, Smith P, Wiesner L, Swai H: Oral lipid-based nanoformulation of tafenoquine enhanced bioavailability and blood stage antimalarial efficacy and led to a reduction in human red blood cell loss in mice. Int J Nanomedicine. 2015 Feb 20;10:1493-503. doi: 10.2147/IJN.S76317. eCollection 2015. [PMID:25759576]

Grayson L., Cosgrove S., Crowe S., Hope W., McCarthy J., Mills J., Mouton J., Paterson D. (2017). Kucer's the use of antibiotics (7th ed.). CRC Press LLc.

FDA approval

Explore Compound Types